molecular formula C9H9ClF3NO2 B14041526 (S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride

Cat. No.: B14041526
M. Wt: 255.62 g/mol
InChI Key: FAFOOOBXBBAKIC-RGMNGODLSA-N
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Description

(S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is known for its unique structural features, including the presence of trifluorophenyl groups, which impart distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2,3,6-trifluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a series of reactions, including condensation and reduction, to form the corresponding amino alcohol.

    Amino Acid Formation: The amino alcohol is then converted into the desired amino acid through a series of steps, including protection and deprotection of functional groups.

    Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The trifluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.

Scientific Research Applications

(S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and selectivity, while the amino acid moiety can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(2,3,6-trifluorophenyl)propanoic acid
  • (S)-3-Amino-3-(2,4,6-trifluorophenyl)propanoic acid
  • (S)-3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid

Uniqueness

(S)-3-Amino-3-(2,3,6-trifluorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the trifluorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C9H9ClF3NO2

Molecular Weight

255.62 g/mol

IUPAC Name

(3S)-3-amino-3-(2,3,6-trifluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H8F3NO2.ClH/c10-4-1-2-5(11)9(12)8(4)6(13)3-7(14)15;/h1-2,6H,3,13H2,(H,14,15);1H/t6-;/m0./s1

InChI Key

FAFOOOBXBBAKIC-RGMNGODLSA-N

Isomeric SMILES

C1=CC(=C(C(=C1F)[C@H](CC(=O)O)N)F)F.Cl

Canonical SMILES

C1=CC(=C(C(=C1F)C(CC(=O)O)N)F)F.Cl

Origin of Product

United States

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